molecular formula C19H19N3OS2 B12599665 Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-

Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-

Cat. No.: B12599665
M. Wt: 369.5 g/mol
InChI Key: RHHDWOQACJSNHD-UHFFFAOYSA-N
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Description

Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N3OS2/c1-12-10-25-19(20-12)22-17(23)11-24-18-15-8-3-2-6-13(15)14-7-4-5-9-16(14)21-18/h4-5,7,9-10H,2-3,6,8,11H2,1H3,(H,20,22,23)

InChI Key

RHHDWOQACJSNHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3C4=C2CCCC4

Origin of Product

United States

Biological Activity

Acetamide, N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound involves the reaction of thiazole derivatives with phenanthridine-based thio compounds. The structural confirmation is typically achieved through methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to Acetamide, N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-.

  • Mechanism of Action :
    • These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of DNA synthesis .
    • Specific derivatives demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines through MTT assays and acridine orange/ethidium bromide staining methods .
  • Case Studies :
    • A study synthesized several thiazole derivatives and evaluated their anticancer activity. Compounds with specific substitutions exhibited enhanced potency in directing tumor cells toward apoptotic pathways .
    • Another investigation focused on a series of thiazole-(benz)azole derivatives that showed promising results in inhibiting tumor growth and inducing apoptosis in vitro .
  • Comparative Efficacy :
    • The efficacy of Acetamide derivatives was compared with existing anticancer drugs. Results indicated that certain modifications in the chemical structure significantly improved biological activity .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound 6fA54915Apoptosis via caspase activation
Compound 6gC610DNA synthesis inhibition
AcetamideA54920Apoptosis induction

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including those similar to Acetamide, N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives to evaluate their anticancer activity against different tumor cell lines such as A549 (lung cancer) and C6 (glioma) cells. The compounds were subjected to MTT assays to assess cell viability and potential apoptotic effects .
    • Results indicated that compounds with specific substituents on the thiazole ring exhibited significant cytotoxic effects, suggesting that structural modifications can enhance anticancer properties.
  • Mechanism of Action :
    • Research demonstrated that certain derivatives could induce apoptosis in tumor cells by activating caspase pathways. This mechanism is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism of Action
6fA54915Apoptosis via caspase-3
6gC620DNA synthesis inhibition
7aA54910Direct tumor cell apoptosis

Pharmacological Applications

Beyond anticancer activity, Acetamide derivatives have shown promise in other pharmacological areas:

  • Antimicrobial Activity :
    • Some studies suggest that thiazole-containing compounds possess antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics that combat resistant pathogens .
  • Anti-inflammatory Effects :
    • Research indicates that certain thiazole derivatives can modulate inflammatory responses, potentially leading to applications in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases, highlighting the need for further investigation into their mechanisms and therapeutic potential .

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